molecular formula C12H13BrClN3O B2893509 trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol CAS No. 2227199-18-8

trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol

Katalognummer: B2893509
CAS-Nummer: 2227199-18-8
Molekulargewicht: 330.61
InChI-Schlüssel: VLPKMHQJURMLAN-OCAPTIKFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol: is a chemical compound with the molecular formula C₁₂H₁₃BrClN₃O It is a brominated and chlorinated derivative of pyrrolopyrimidine, which is a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol typically involves multiple steps, starting with the preparation of the pyrrolopyrimidine core. One common approach is to start with a suitable pyrrolopyrimidine derivative and introduce bromine and chlorine atoms through halogenation reactions. The cyclohexanol moiety can be introduced through a subsequent nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and reagent concentrations are carefully controlled to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the cyclohexanol group to a ketone or carboxylic acid.

  • Reduction: : Reducing the pyrrolopyrimidine core or other functional groups.

  • Substitution: : Replacing bromine or chlorine atoms with other groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

  • Substitution: : Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed

  • Oxidation: : Cyclohexanone or cyclohexanoic acid.

  • Reduction: : Reduced pyrrolopyrimidine derivatives.

  • Substitution: : Substituted pyrrolopyrimidines with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry and Biology

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe or inhibitor in biochemical studies due to its ability to interact with various biological targets.

Medicine

The compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may make it useful in targeting specific enzymes or receptors involved in disease processes.

Industry

In the chemical industry, it can be used as an intermediate in the synthesis of other valuable compounds, contributing to the development of new materials or pharmaceuticals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanone

  • trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanecarboxylic acid

Uniqueness

The presence of the cyclohexanol group in trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol distinguishes it from other similar compounds, potentially offering unique chemical and biological properties.

Biologische Aktivität

The molecular formula of trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol is C12H13BrClN3OC_{12}H_{13}BrClN_3O, indicating the presence of halogenated pyrrolopyrimidine moieties that are often associated with biological activity. The structure features a cyclohexanol group attached to a pyrrolopyrimidine scaffold, which is critical for its pharmacological properties .

Anticancer Properties

Pyrrolopyrimidines, including this compound, have been extensively studied for their anticancer properties. Research indicates that these compounds can act as inhibitors of various kinases involved in cancer progression. Specifically, some derivatives have shown efficacy against glioblastoma multiforme (GBM) by acting as ATP-competitive inhibitors of Src kinase, which is frequently overexpressed in this aggressive brain tumor . The ability of these compounds to inhibit specific kinases highlights their potential as targeted therapies in oncology.

The mechanisms through which pyrrolopyrimidines exert their cytotoxic effects include:

  • Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme plays a crucial role in purine metabolism, and its inhibition can lead to decreased proliferation of cancer cells .
  • Targeting Receptor Tyrosine Kinases (RTKs) : Compounds similar to this compound have been identified as inhibitors of RTKs like VEGFR and EGFR, which are vital for tumor growth and angiogenesis .

Other Biological Activities

Beyond anticancer effects, pyrrolopyrimidine derivatives have shown promise in other therapeutic areas:

  • Antimicrobial Activity : Studies have reported that certain derivatives exhibit antibacterial and antifungal properties, making them candidates for further investigation in infectious disease contexts .
  • Anti-inflammatory Effects : The structural characteristics of these compounds contribute to their anti-inflammatory activities, which are beneficial in treating various inflammatory diseases .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions that construct the pyrrolopyrimidine scaffold followed by functionalization at the cyclohexanol position. Various synthetic strategies have been explored to optimize yield and biological activity .

Eigenschaften

IUPAC Name

4-(5-bromo-2-chloropyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrClN3O/c13-10-6-17(7-1-3-8(18)4-2-7)11-9(10)5-15-12(14)16-11/h5-8,18H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPKMHQJURMLAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N2C=C(C3=CN=C(N=C32)Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501146610
Record name Cyclohexanol, 4-(5-bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501146610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227199-18-8, 1630906-40-9
Record name Cyclohexanol, 4-(5-bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501146610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-Bromo-2-chloro-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.